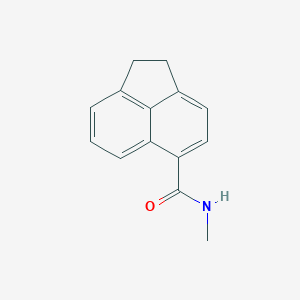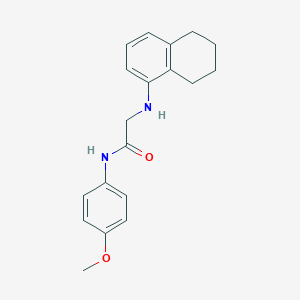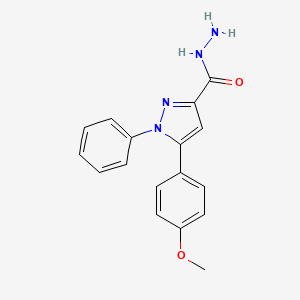
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide (MDAC) is a chemical compound that has shown potential in scientific research applications. It belongs to the class of acenaphthene derivatives and has a molecular weight of 257.32 g/mol. The compound has gained attention due to its unique structure and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide is not well understood. However, it is believed that the compound exerts its therapeutic effects through multiple pathways. N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases.
Biochemical and Physiological Effects:
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation and oxidative stress. N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. Additionally, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide is that its mechanism of action is not well understood. This makes it difficult to design experiments to fully understand its therapeutic potential.
Future Directions
There are several future directions for the study of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects. Additionally, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide could be studied for its potential in treating other diseases such as cancer and inflammation. Further research is needed to fully explore the therapeutic potential of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide.
Conclusion:
In conclusion, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide is a promising compound that has shown potential in scientific research applications. Its simple synthesis method and low toxicity profile make it a promising candidate for further study. N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has shown potential in treating various diseases such as cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Synthesis Methods
The synthesis of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide involves the reaction of N-methyl-1,2-dihydroacenaphthene-5-carboxylic acid with thionyl chloride and then with methylamine. The reaction yields the desired product, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide, which can be purified through recrystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has shown potential in scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in animal models. Additionally, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15-14(16)12-8-7-10-6-5-9-3-2-4-11(12)13(9)10/h2-4,7-8H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKRMBUWQKGONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7467048.png)
![[2-(4-bromo-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467053.png)
![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B7467059.png)

![[2-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467078.png)
![[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467086.png)
![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467103.png)
![[2-(4,5-dimethyl-2-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467110.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)

